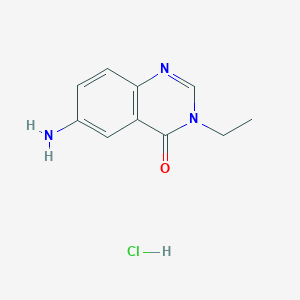

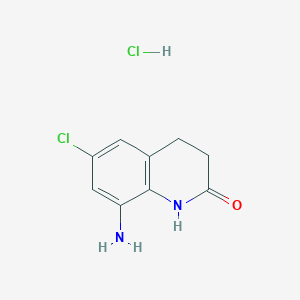

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

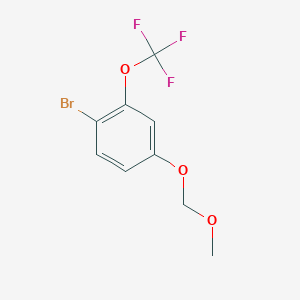

The compound “7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of an aminoethoxy group at the 7th position and a hydrochloride indicates that this compound might be a salt of the corresponding amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the aminoethoxy group at the 7th position. The quinoline ring could potentially be synthesized through methods such as the Skraup synthesis, Doebner-Miller reaction, or Combes quinoline synthesis . The aminoethoxy group could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, with an aminoethoxy group attached at the 7th position. The presence of nitrogen in the ring system and in the aminoethoxy group would likely result in the compound exhibiting basic properties .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo electrophilic aromatic substitution reactions at the positions activated by the nitrogen atom in the ring . The aminoethoxy group could also potentially participate in reactions, such as those involving the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a quinoline derivative, it would likely be a crystalline solid under normal conditions. The presence of the aminoethoxy group and the hydrochloride salt form would likely make it soluble in water .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as Aviglycine-HCl, is the biosynthesis of ethylene in plants . Ethylene is a plant hormone that regulates growth and development, including fruit ripening, flower wilting, and leaf fall .

Mode of Action

Aviglycine-HCl inhibits the biosynthesis of ethylene . By interacting with the enzymes involved in the ethylene biosynthesis pathway, it prevents the production of ethylene, thereby influencing plant growth and development .

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway . Ethylene is synthesized from methionine, which is converted to S-adenosylmethionine (SAM) by the enzyme SAM synthetase. SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. Finally, ACC is converted to ethylene by ACC oxidase. Aviglycine-HCl inhibits this final step, reducing the production of ethylene .

Pharmacokinetics

It is distributed throughout the plant, where it interacts with the ethylene biosynthesis pathway .

Result of Action

By inhibiting the production of ethylene, Aviglycine-HCl can control plant growth and development . This includes delaying fruit ripening and extending the shelf life of fruits, which can be beneficial for agricultural applications .

Propiedades

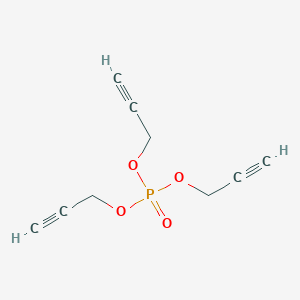

IUPAC Name |

7-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEVEUQXPYCRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)